molecular formula C14H15N3O3 B4929230 5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4929230
M. Wt: 273.29 g/mol
InChI Key: RNMQBIBLXHTTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMABP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMABP is a pyrimidine derivative that has been synthesized by numerous methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of EMABP is not fully understood, but studies suggest that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. EMABP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and invasion. Additionally, EMABP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
EMABP has been shown to have various biochemical and physiological effects. Studies have shown that EMABP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, EMABP has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. EMABP has also been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

EMABP has several advantages for lab experiments, including its stability and ease of synthesis. However, EMABP has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on EMABP. One direction is to further investigate its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Another direction is to study the pharmacokinetics and pharmacodynamics of EMABP, including its absorption, distribution, metabolism, and excretion in the body. Additionally, future research could focus on developing novel derivatives of EMABP with improved properties and efficacy.

Synthesis Methods

EMABP can be synthesized using various methods, including the reaction of 4-(ethyl(methyl)amino)benzaldehyde with barbituric acid in the presence of a catalytic amount of acetic acid. Another method involves the reaction of ethyl acetoacetate with 4-(ethyl(methyl)amino)benzaldehyde in the presence of ammonium acetate. EMABP can also be synthesized using other methods, including the reaction of ethyl acetoacetate with 4-(ethyl(methyl)amino)benzaldehyde in the presence of piperidine.

Scientific Research Applications

EMABP has been studied for its potential therapeutic applications, including its use as an anticancer agent. EMABP has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, EMABP has been studied for its potential as an anti-inflammatory agent, with studies showing that EMABP can reduce inflammation in animal models.

properties

IUPAC Name

5-[[4-[ethyl(methyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-17(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)16-13(11)19/h4-8H,3H2,1-2H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMQBIBLXHTTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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